3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, thiophene, pyridine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyridine Derivatives: Fluorinated pyridines are known for their diverse biological activities and can be compared to the pyridine moiety in the compound.
Uniqueness
3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2S2/c17-14-8-13(3-4-15(14)18)24(21,22)20-9-11-2-1-6-19-16(11)12-5-7-23-10-12/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMUBSWFZYKFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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